

indapamide hemihydrate sulfonamide group disorder

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Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

Cat. No.: S530602

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Drug Profile: Indapamide Hemihydrate

Indapamide is a thiazide-like diuretic and antihypertensive agent. Its chemical structure contains a **sulfonamide group**, which is central to its pharmacological activity but is also associated with certain adverse effects [1] [2] [3].

The table below summarizes its core properties:

Property	Description
Generic Name	Indapamide [1]
IUPAC Name	Not fully specified in sources, but structure includes methylindoline and sulfamoyl chlorobenzamide groups [1].
Molecular Formula	$C_{16}H_{16}ClN_3O_3S \cdot \frac{1}{2}H_2O$ [3]
Molecular Weight	365.83 g·mol ⁻¹ (anhydrous basis) [1] [2]
CAS Number	180004-24-4 (hemihydrate form) [3]
Drug Class	Thiazide-like diuretic / Sulfonamide [1] [2]

Property	Description
Primary Indications	Hypertension; Edema due to congestive heart failure [1] [2]
Sulfonamide Group Role	Essential for inhibiting the Na ⁺ /Cl ⁻ cotransporter in the kidney [1].

Pharmacological & Toxicological Profile

The therapeutic and adverse effects of indapamide are directly linked to its properties and mechanism of action.

- **Mechanism of Action:** Indapamide acts primarily on the **proximal segment of the distal convoluted tubule** in the nephron. It inhibits the **Na⁺/Cl⁻ cotransporter**, reducing sodium and chloride reabsorption. This promotes water excretion (diuresis), leading to reduced plasma volume and blood pressure [1]. Research also suggests it may reduce vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effect [3].
- **Associated Disorders & Risks:** The drug's action on ion transport can lead to electrolyte imbalances. Furthermore, as a sulfonamide, it carries a risk of hypersensitivity reactions [2].

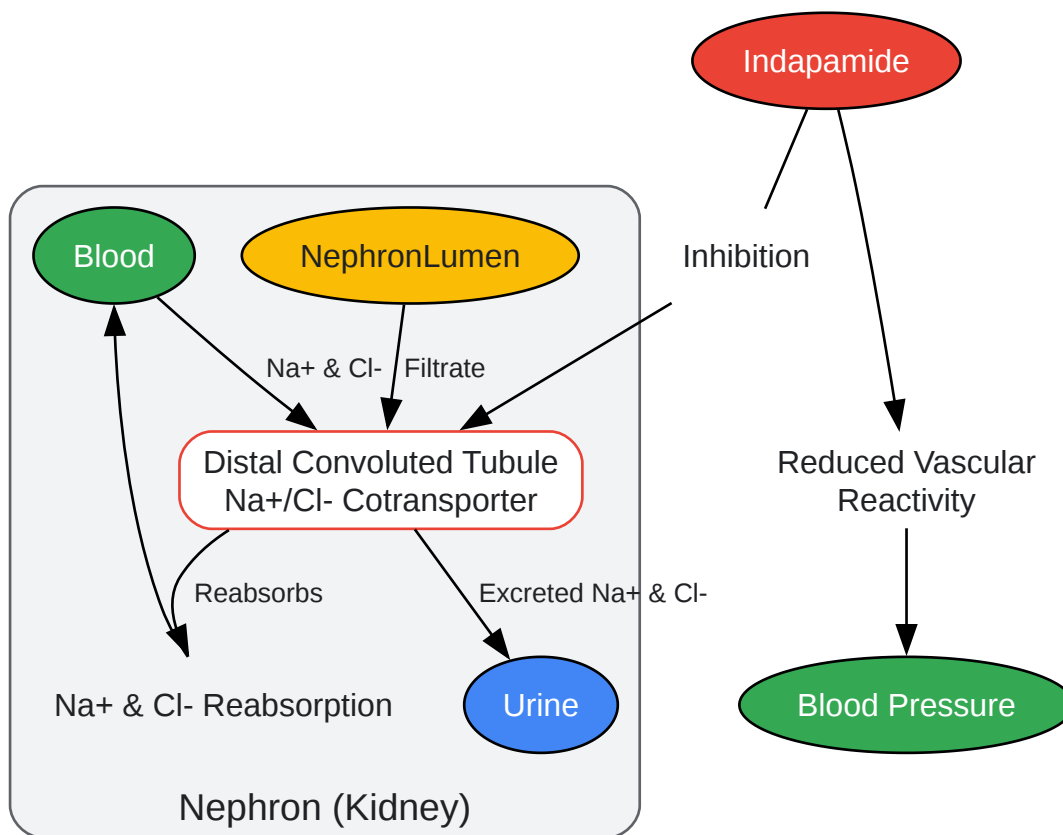
The table below details key quantitative data and associated risks:

Aspect	Quantitative Data & Associated Risks
Protein Binding	71-79% [1] [2]
Elimination Half-Life	14-18 hours (standard release); 14-24 hours (slow release) [2]
Route of Elimination	Urine (60-70%), Feces (16-23%) [1]
Key Metabolic Disruption	Electrolyte Imbalances: Can cause hypokalemia (low blood potassium), hyponatremia, hypochloremia, and hypomagnesemia. Hypokalemia may lead to serious cardiac effects such as QTc prolongation [1] [2].

Aspect	Quantitative Data & Associated Risks
Sulfonamide-Related Disorder	Hypersensitivity Reactions: Allergic manifestations can occur in individuals sensitive to sulfonamides [2].
Other Notable Risks	Increased plasma renin and aldosterone; reduced urinary calcium excretion; possible hyperuricemia; fatigue and orthostatic hypotension [1] [2].

Mechanism of Action Visualized

The following diagram illustrates the core mechanism of action of indapamide within the nephron and its downstream effects.



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This diagram shows how indapamide targets the distal convoluted tubule in the kidney. By inhibiting the Na⁺/Cl⁻ cotransporter, it increases the excretion of sodium, chloride, and water, leading to reduced blood

pressure. An additional, non-diuretic effect of reduced vascular reactivity is also shown [1] [3].

Experimental & Clinical Data

For research and development purposes, the following table summarizes key experimental findings and clinical outcomes.

Model/Context	Protocol / Methodology	Key Outcome / Endpoint
In Vitro (Isolated rat pancreas) [3]	Indapamide (0.1-500 mg/L) applied for 20 minutes during glucose infusion.	Dose-dependent reduction in total insulin secretory response.
In Vitro (Bone cells) [3]	Indapamide (1-100 μ M) exposure.	Increased osteoblast proliferation and decreased bone resorption.
In Vivo (Spontaneously Hypertensive Rats) [3]	Oral administration (1 mg/kg/day) via gastric gavage for 8 weeks.	Lowered blood pressure by 16.9 mm Hg; improved cardiac function (dp/dt_{max} , EF, FS).
In Vivo (Rat pressor response) [3]	Oral administration (10 mg/kg/day).	Decreased pressor response to oxotremorine, noradrenaline, and tyramine.
Clinical (Elderly Hypertensives, HYVET) [2]	Indapamide (sustained release) \pm Perindopril in patients \geq 80 years with systolic BP \geq 160 mmHg.	Significant reduction in all-cause mortality and fatal stroke when treated to target $<$ 150/80 mmHg.
Clinical (Secondary Stroke Prevention, PROGRESS) [2]	Fixed combination of Perindopril and Indapamide in patients with prior stroke or TIA.	Significant reduction in rate of recurrent stroke.

Research Gaps & Future Directions

Based on the compiled information, here are potential areas for further investigation:

- **Long-term Metabolic Impacts:** While some studies indicate indapamide has minimal impact on glucose tolerance, long-term data is needed to fully understand its metabolic profile, as glucose intolerance can take years to develop [1].
- **Mechanism of Vascular Effects:** The precise molecular pathways behind indapamide's ability to reduce peripheral vascular resistance are not fully elucidated and warrant deeper study [1].
- **Hypersensitivity Prediction:** Research into biomarkers or genetic factors that could predict sulfonamide hypersensitivity risk would be valuable for personalized medicine [2].

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